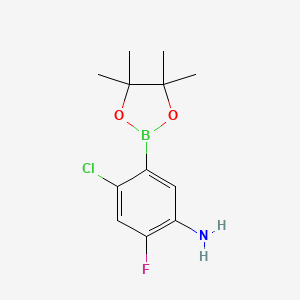
4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a specialized organic compound characterized by the presence of chlorine, fluorine, and a boronic ester group. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a multi-step process. The reaction conditions often require the use of palladium catalysts and appropriate ligands to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and the purity of reagents. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Boronic acids are the primary products.
Reduction: The reduced forms of the compound are typically amines or hydrocarbons.
Substitution: The products vary widely based on the substituents introduced.
科学研究应用
Chemistry: In organic chemistry, this compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It serves as a versatile building block for synthesizing complex organic molecules.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique structure allows for selective binding to biological targets, making it useful in studying cellular processes.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in drug discovery and development.
Industry: The compound finds applications in the materials industry, where it is used in the synthesis of advanced polymers and coatings. Its stability and reactivity make it suitable for producing high-performance materials.
作用机制
The mechanism by which 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where a palladium catalyst mediates the coupling of the boronic ester with an aryl halide.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In cross-coupling reactions, the palladium catalyst forms a complex with the boronic ester, which then undergoes transmetalation and reductive elimination to form the final product.
相似化合物的比较
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the chlorine atom.
Tert-Butyl (5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound has a different functional group but shares the boronic ester moiety.
Uniqueness: 4-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its combination of halogen atoms and boronic ester group, which provides versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable tool in organic synthesis.
属性
分子式 |
C12H16BClFNO2 |
|---|---|
分子量 |
271.52 g/mol |
IUPAC 名称 |
4-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,16H2,1-4H3 |
InChI 键 |
KFSKLQROTQMCKI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)

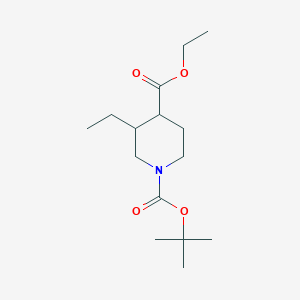
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
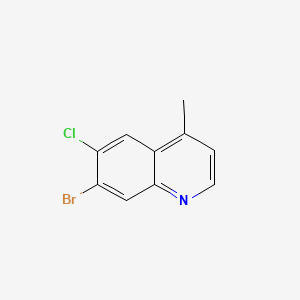
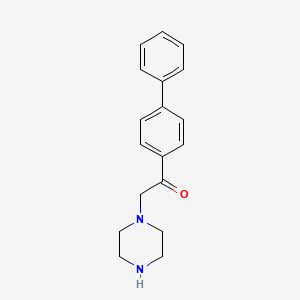
![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
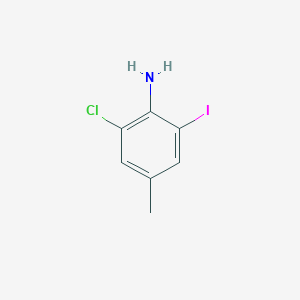
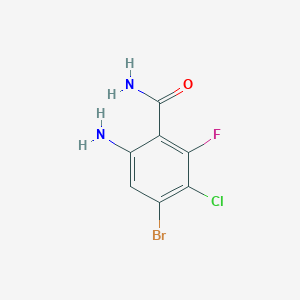
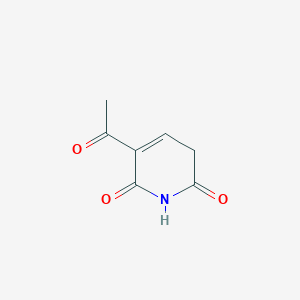
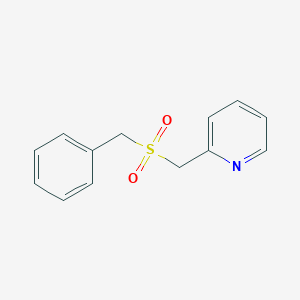
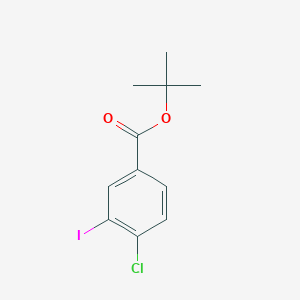
![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)
